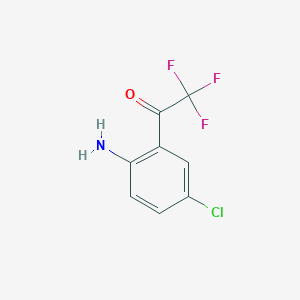

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone

Beschreibung

BenchChem offers high-quality 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO/c9-4-1-2-6(13)5(3-4)7(14)8(10,11)12/h1-3H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKSRMDODJGCPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450926 | |

| Record name | 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154598-53-5 | |

| Record name | 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154598-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone CAS number

An In-Depth Technical Guide to 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone

Abstract

This technical guide provides a comprehensive overview of 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone, a critical fluorinated building block in modern medicinal chemistry. We will delve into its fundamental chemical and physical properties, explore a validated synthetic pathway, and illuminate its pivotal role as a key starting material in the synthesis of significant active pharmaceutical ingredients (APIs). This document is intended for researchers, process chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Chemical Identity and Physicochemical Properties

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone, also known by synonyms such as 2'-Amino-5'-chloro-2,2,2-trifluoroacetophenone and 4-Chloro-2-trifluoroacetylaniline, is a trifluoromethyl ketone derivative of 4-chloroaniline.[1] The presence of the trifluoromethyl group, an amino moiety, and a chloro-substituted phenyl ring makes it a highly functionalized and reactive molecule for further synthetic elaboration.[2] The trifluoroethanone backbone imparts stability and enhances reactivity, making it a valuable compound in organic synthesis.[2]

Its key properties are summarized in the table below, compiled from authoritative sources.

| Property | Value | Source |

| CAS Number | 154598-53-5 | [1][3] |

| Molecular Formula | C₈H₅ClF₃NO | [1][2][3] |

| Molecular Weight | 223.58 g/mol | [1][3] |

| Appearance | Yellow solid / White to yellow powder or crystals | [2][4] |

| Purity (Typical) | >95% - 97% (by HPLC) | [3] |

| Storage Conditions | +5°C or -20°C Freezer, protected from light | [2][3] |

| IUPAC Name | 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone | [1] |

Synthesis and Mechanistic Considerations

The synthesis of substituted trifluoroacetophenones is a common challenge in process chemistry, often requiring careful selection of reagents and reaction conditions to manage the reactivity of the aromatic ring. A prevalent and effective method is the Friedel-Crafts acylation. However, the free amino group on the starting aniline is highly activating and can lead to side reactions or complexation with the Lewis acid catalyst.

Therefore, a robust synthesis strategy involves the protection of the amino group prior to acylation, followed by a deprotection step. This self-validating protocol ensures high regioselectivity and yield.

Proposed Synthetic Workflow

The logical flow for the synthesis is outlined below. This multi-step process ensures control over each transformation, a hallmark of a reliable synthetic protocol.

Caption: A three-step synthesis workflow for the target compound.

Detailed Experimental Protocol

-

Step 1: Protection of the Amino Group

-

Rationale: The acetylation of 4-chloroaniline protects the nucleophilic amino group from reacting with the Lewis acid in the subsequent step. It also moderates the activating nature of the substituent, ensuring controlled acylation.

-

Procedure: To a stirred solution of 4-chloroaniline in a suitable solvent (e.g., dichloromethane), slowly add acetyl chloride or acetic anhydride at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). The resulting N-(4-chlorophenyl)acetamide can be isolated by precipitation or extraction.

-

-

Step 2: Friedel-Crafts Acylation

-

Rationale: This is the key C-C bond-forming step. A strong Lewis acid like aluminum trichloride (AlCl₃) activates the trifluoroacetic anhydride, creating a potent acylium ion electrophile. The acetamido group directs the acylation to the ortho position due to steric and electronic effects.

-

Procedure: Suspend the protected aniline and AlCl₃ in an inert solvent (e.g., 1,2-dichloroethane). Cool the mixture to 0°C and add trifluoroacetic anhydride dropwise. The reaction is typically exothermic and should be controlled carefully. After the addition, the mixture is heated (e.g., to 60-80°C) to drive the reaction to completion.

-

-

Step 3: Deprotection (Hydrolysis)

-

Rationale: The final step is the removal of the acetyl protecting group to reveal the free amino group of the target molecule. Acid-catalyzed hydrolysis is a standard and efficient method for cleaving the amide bond.

-

Procedure: The crude product from Step 2 is treated with an aqueous acid solution (e.g., 10% HCl) and heated to reflux. The progress is monitored until the starting material is fully consumed. After cooling, the reaction mixture is neutralized with a base (e.g., NaOH) to precipitate the final product, which can then be collected by filtration, washed, and dried.

-

Applications in Drug Development

The strategic placement of fluorine in drug candidates is a well-established method for fine-tuning pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.[5] 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone is a prime example of a fluorinated intermediate that serves as a cornerstone for complex APIs.

Key Intermediate for Efavirenz

This compound is documented as a crucial intermediate in the synthesis of Efavirenz.[2][3][6] Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The synthesis involves the reaction of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone with other reagents to construct the final heterocyclic structure of the drug.

Structural Analogue in Sertraline Synthesis

While not a direct precursor, the core structure of this molecule is highly relevant to the synthesis of sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI) for treating depression and anxiety disorders.[7][8][9] The synthesis of sertraline involves the condensation of a tetralone intermediate with methylamine.[7][10] The aminophenone structure of our topic compound is analogous to key intermediates used in related pharmaceutical syntheses, highlighting its utility as a versatile building block for various CNS-active agents.

The diagram below illustrates the logical progression from this key intermediate to a final API class.

Caption: Role as a foundational block in API synthesis.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling is paramount to ensure laboratory safety. The compound is classified with several hazard statements.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][11]

-

Signal Word: Warning.[4]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[11]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11]

-

Exposure Response:

-

Skin Contact: Wash the affected area immediately with plenty of soap and water.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[11]

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]

Conclusion

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone (CAS No: 154598-53-5) is more than just a chemical compound; it is an enabling tool for the development of life-saving medicines. Its unique combination of functional groups provides a reliable and versatile platform for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, allows researchers and chemists to safely and effectively integrate this key intermediate into their drug discovery and development pipelines, accelerating the path to novel therapeutics.

References

-

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone - PubChem. National Center for Biotechnology Information.

-

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone | CAS Number 154598-53-5. Klivon.

-

1-(2-AMINO-5-CHLOROPHENYL)-2,2,2-TRIFLUOROETHANONE 154598-53-5 wiki. ChemicalBook.

-

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride | 173676-59-0. Sigma-Aldrich.

-

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone. LGC Standards.

-

64605-36-3|1-(2-Amino-5-chlorophenyl)-2-chloroethanone. BLDpharm.

-

Process for the preparation of sertraline hydrochloride form ii. Google Patents.

-

Efficient enantioselective synthesis of sertraline, a potent antidepressant, via a novel intramolecular nucleophilic addition to imine. PubMed.

-

1-(4-Chlorophenyl)-2,2,2-trifluoroethanone Safety Data Sheets. Echemi.

-

Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. Google Patents.

-

Improved synthesis of racemic sertraline. Google Patents.

-

2,2,2-Trifluoroacetophenone - SAFETY DATA SHEET. Thermo Fisher Scientific.

-

The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.

-

Application of 2-Amino-5-chlorobenzophenone. ChemicalBook.

-

Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action. PubMed Central.

-

2-Amino-5-chlorobenzophenone - SAFETY DATA SHEET. Fisher Scientific.

-

Synthesis of 2-amino-5-fluoropyridine. ResearchGate.

-

Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Cole-Parmer.

Sources

- 1. 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone | C8H5ClF3NO | CID 10987882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. dev.klivon.com [dev.klivon.com]

- 4. 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride | 173676-59-0 [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone [lgcstandards.com]

- 7. WO2006027658A2 - Process for the preparation of sertraline hydrochloride form ii - Google Patents [patents.google.com]

- 8. Efficient enantioselective synthesis of sertraline, a potent antidepressant, via a novel intramolecular nucleophilic addition to imine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EP1224159A1 - Improved synthesis of racemic sertraline - Google Patents [patents.google.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

physicochemical properties of 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone

Introduction

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone, with CAS Number 154598-53-5, is a fluorinated aromatic ketone of significant interest in synthetic organic chemistry and pharmaceutical development.[1][2] Its unique molecular architecture, featuring a trifluoroethanone moiety, a chlorinated aniline ring, and strategically positioned functional groups, makes it a versatile building block for the synthesis of more complex molecules.[2] The trifluoroethanone group imparts stability and enhances reactivity, while the amino and chloro groups on the phenyl ring provide sites for further functionalization.[2]

This compound is notably recognized as a key intermediate in the synthesis of Efavirenz, an antiretroviral medication used to treat HIV/AIDS.[3] Understanding its fundamental physicochemical properties is therefore paramount for researchers and drug development professionals to ensure consistent reaction outcomes, develop stable formulations, and implement safe handling procedures.

This technical guide provides a comprehensive overview of the core , grounded in available experimental and predicted data. It is designed to offer field-proven insights for scientists in research and development.

Chemical Identity and Molecular Structure

The unambiguous identification of a chemical entity is the foundation of all scientific investigation. The compound is systematically named 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone according to IUPAC nomenclature.[1]

The structural formula, depicted below, reveals a benzene ring substituted with four different groups: an amino group (-NH₂), a chlorine atom (-Cl), a hydrogen atom, and a trifluoroacetyl group (-C(O)CF₃). The relative positions of these substituents are critical to the molecule's reactivity and overall properties.

Caption: Workflow for qualitative solubility assessment.

For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice. A saturated solution is prepared, filtered, and the concentration of the dissolved compound is determined by comparing its peak area against a calibration curve of known concentrations.

Melting Point: A Purity Indicator

The sharp melting point range of 95-97 °C suggests a relatively pure crystalline solid. [4]Differential Scanning Calorimetry (DSC) is the gold standard for melting point determination, providing a precise endothermic peak corresponding to the phase transition. A broad melting range would indicate the presence of impurities, which disrupt the crystal lattice and lower the energy required to melt the solid.

Spectral and Crystallographic Data

Spectroscopic and crystallographic data provide a detailed fingerprint of the molecule, confirming its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR would show distinct signals for the aromatic protons and the amine protons. The chemical shifts and coupling patterns would confirm the substitution pattern on the benzene ring.

-

¹³C NMR would provide signals for each unique carbon atom, including the carbonyl carbon and the trifluoromethyl carbon.

-

¹⁹F NMR would show a singlet for the three equivalent fluorine atoms of the -CF₃ group, serving as a clear diagnostic peak.

-

-

Infrared (IR) Spectroscopy : Key vibrational bands would be expected for the N-H stretching of the primary amine, the C=O stretching of the ketone, and C-F stretching of the trifluoromethyl group.

-

Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (223.58 g/mol ), along with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl). [1][5]* X-ray Crystallography : Crystal structure data is available, indicating a monoclinic crystal system with the space group P 1 21/c 1. [1]This data provides precise bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the solid state. [1]

Stability and Storage

Proper storage is crucial to maintain the integrity of the compound.

-

Recommended Storage : Several suppliers recommend storage at -20°C in a freezer. [2][4]This suggests that the compound may be sensitive to degradation over time at ambient temperatures, possibly through oxidation of the amino group or other slow decomposition pathways. Storage should be under an inert atmosphere if possible.

-

Incompatibilities : Avoid strong oxidizing agents, which can react with the amino group. The compound should be stored away from incompatible materials. [6]

Safety and Handling

Based on data for the hydrochloride salt and related compounds, appropriate safety precautions must be observed.

-

Hazard Statements (for the hydrochloride salt) :

-

H302: Harmful if swallowed. [7] * H315: Causes skin irritation. [7] * H319: Causes serious eye irritation. [7] * H335: May cause respiratory irritation. [7]* Precautionary Measures :

-

Engineering Controls : Handle in a well-ventilated place, preferably within a chemical fume hood. [6] * Personal Protective Equipment (PPE) : Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles. [6][8] * Handling : Avoid formation of dust and aerosols. [6]Do not eat, drink, or smoke when using this product. [8]Wash hands thoroughly after handling. [8] * First Aid : In case of contact with eyes, rinse cautiously with water for several minutes. [7]If on skin, wash with plenty of soap and water. [8]If swallowed, call a poison center or doctor. [8]

-

Caption: Key safety protocols for handling the compound.

Conclusion

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone is a compound with well-defined physicochemical properties that make it a valuable intermediate in organic synthesis. Its crystalline nature, solubility in common organic solvents, and distinct spectral characteristics are all consistent with its molecular structure. The primary challenges for researchers lie in ensuring its long-term stability through proper cold storage and adhering to rigorous safety protocols to mitigate potential health hazards. A thorough understanding of the data presented in this guide is the first step toward its successful and safe application in the laboratory and beyond.

References

-

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone. PubChem, National Center for Biotechnology Information. [Link]

-

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone. Crysdot LLC. [Link]

Sources

- 1. 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone | C8H5ClF3NO | CID 10987882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 1-(2-AMINO-5-CHLOROPHENYL)-2,2,2-TRIFLUOROETHANONE | 154598-53-5 [chemicalbook.com]

- 4. 1-(2-AMINO-5-CHLOROPHENYL)-2,2,2-TRIFLUOROETHANONE CAS#: 154598-53-5 [m.chemicalbook.com]

- 5. dev.klivon.com [dev.klivon.com]

- 6. echemi.com [echemi.com]

- 7. 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride | 173676-59-0 [sigmaaldrich.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

Spectroscopic Unveiling of 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone: A Technical Guide for Researchers

Introduction: The Significance of a Key Intermediate

In the landscape of pharmaceutical development, particularly in the synthesis of antiviral agents, the precise characterization of intermediates is paramount. 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone, a key building block in the synthesis of the non-nucleoside reverse transcriptase inhibitor Efavirenz, presents a unique spectroscopic profile.[1][2] Its structure, featuring an aminophenyl ring substituted with a chlorine atom and an electron-withdrawing trifluoroethanone group, gives rise to distinct signatures in various spectroscopic analyses. This guide provides an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a technical resource for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of its atomic connectivity and electronic environment.

¹H NMR: Mapping the Aromatic and Amine Protons

The ¹H NMR spectrum provides crucial information about the protons in the molecule. The aromatic region is of particular interest, revealing the substitution pattern of the phenyl ring.

Experimental Protocol:

A sample of 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone is dissolved in deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz NMR spectrometer.

Caption: Workflow for ¹H NMR analysis.

Data Interpretation:

The ¹H NMR spectrum of 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone in CDCl₃ exhibits the following key signals:

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.66-7.75 | m | - | 1H | Aromatic H |

| 7.33 | dd | 9.0, 2.4 | 1H | Aromatic H |

| 6.70 | d | 8.9 | 1H | Aromatic H |

| 6.47 | bs | - | 2H | -NH₂ |

-

The aromatic protons appear as distinct multiplets due to their coupling with each other. The downfield shift of these protons is influenced by the electron-withdrawing nature of the trifluoroethanone group and the chlorine atom.

-

The broad singlet at 6.47 ppm, integrating to two protons, is characteristic of the primary amine group (-NH₂). The broadness is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

¹³C NMR: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Experimental Protocol:

The same sample prepared for ¹H NMR analysis can be used. A proton-decoupled ¹³C NMR spectrum is acquired on a 100 MHz NMR spectrometer.

Data Interpretation:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~185 | C=O | The carbonyl carbon is significantly deshielded. |

| ~150 | C-NH₂ | The carbon attached to the amino group is deshielded. |

| ~135 | C-Cl | The carbon bearing the chlorine atom is deshielded. |

| 115-130 | Aromatic C-H | Aromatic carbons will appear in this typical range. |

| ~118 (q) | CF₃ | The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. |

| ~120 | C-C=O | The carbon atom of the aromatic ring attached to the carbonyl group. |

The quartet splitting of the CF₃ carbon is a key diagnostic feature in the ¹³C NMR spectrum.

¹⁹F NMR: A Unique Signature of the Trifluoromethyl Group

Given the presence of a trifluoromethyl group, ¹⁹F NMR is a highly valuable technique.

Experimental Protocol:

A sample is prepared in a suitable deuterated solvent and the ¹⁹F NMR spectrum is acquired on a spectrometer equipped with a fluorine probe, typically referenced to an external standard like CFCl₃.

Data Interpretation:

The ¹⁹F NMR spectrum is expected to show a single sharp singlet. The chemical shift of this singlet will be characteristic of a trifluoromethyl group attached to a carbonyl. This provides unambiguous confirmation of the presence and electronic environment of the -CF₃ moiety.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol:

A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin pellet. The IR spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Caption: Predicted major fragmentation pathways in EI-MS.

-

Loss of the trifluoromethyl radical (•CF₃): This would result in a fragment ion at m/z 154 (for ³⁵Cl) and 156 (for ³⁷Cl).

-

Loss of the trifluoroacetyl radical (•COCF₃): This would lead to a fragment at m/z 126 (for ³⁵Cl) and 128 (for ³⁷Cl).

-

Formation of the trifluoromethyl cation ([CF₃]⁺): A peak at m/z 69 is expected, corresponding to the stable trifluoromethyl cation.

Conclusion: A Comprehensive Spectroscopic Portrait

The combination of NMR, IR, and MS provides a robust and comprehensive characterization of 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone. The ¹H and ¹⁹F NMR data confirm the proton and fluorine environments, while ¹³C NMR elucidates the carbon skeleton. IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides insights into the molecule's stability and fragmentation patterns. This detailed spectroscopic guide serves as a valuable resource for scientists engaged in the synthesis and analysis of this important pharmaceutical intermediate, ensuring the quality and integrity of the final active pharmaceutical ingredient.

References

Sources

solubility of 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone in organic solvents

An In-Depth Technical Guide to the Solubility of 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone, a key intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor, Efavirenz.[1][2] Understanding the solubility of this compound is critical for optimizing reaction conditions, developing purification strategies, and ensuring high yield and purity in synthetic processes. This document outlines the core physicochemical properties influencing solubility, presents available qualitative data, and provides a robust, field-proven experimental protocol for quantitative solubility determination using the gold-standard shake-flask method. Furthermore, it details analytical quantification via UV-Vis Spectroscopy and HPLC, offering insights into the causality behind experimental choices to ensure data integrity and reproducibility.

Introduction

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone is a cornerstone building block in pharmaceutical synthesis.[1] Its journey from a reactant to a final active pharmaceutical ingredient (API) like Efavirenz involves multiple steps where it must be dissolved, reacted, and crystallized.[3][4] Inefficient dissolution can lead to sluggish or incomplete reactions, while poor solubility in crystallization solvents can result in low recovery and compromised purity. Therefore, a thorough understanding of its solubility profile in various organic solvents is not merely academic; it is a fundamental requirement for rational process development and scale-up. This guide provides both the theoretical framework and the practical methodology for researchers and drug development professionals to accurately characterize and leverage the solubility of this vital intermediate.

Physicochemical Profile and Solubility Prediction

The solubility of a solute in a given solvent is governed by its molecular structure and the intermolecular forces it can establish with the solvent molecules. The structure of 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone presents several key features that dictate its behavior.

-

Aromatic Ring: The chlorophenyl group provides a nonpolar, hydrophobic region.

-

Amino Group (-NH2): This primary amine can act as a hydrogen bond donor.

-

Trifluoroethanone Group (-C(O)CF3): The ketone's carbonyl group is a hydrogen bond acceptor, while the highly electronegative fluorine atoms create a strong dipole and increase the molecule's overall polarity.

The presence of both hydrogen bond donors/acceptors and a nonpolar aromatic surface gives the molecule a mixed polarity. Its solubility will be highest in solvents that can effectively interact with these different functionalities.

Table 1: Physicochemical Properties of 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone

| Property | Value | Source |

| Molecular Formula | C₈H₅ClF₃NO | [1][5] |

| Molecular Weight | 223.58 g/mol | [5] |

| Appearance | Yellow solid/powder | [1] |

| pKa (Predicted) | -0.92 ± 0.10 | [1][6] |

| Topological Polar Surface Area | 43.1 Ų | [1] |

| Complexity | 231 | [1][5] |

The predicted pKa suggests the amino group is very weakly basic, meaning pH adjustments in aqueous media would have a limited effect, but in organic synthesis, its hydrogen-bonding capability remains significant.

Caption: Intermolecular forces governing solubility.

Solubility Profile: A Practical Overview

Qualitative data provides a foundational screening tool for solvent selection in synthesis and purification processes.

Table 2: Qualitative Solubility Data

| Solvent | Solubility | Rationale for Interaction |

| Chloroform (CHCl₃) | Soluble | [6] |

| Dichloromethane (DCM) | Soluble | [6] |

| Ethyl Acetate (EtOAc) | Soluble | [6] |

| Methanol (MeOH) | Soluble | [6] |

| Water | Practically Insoluble | [7] |

While this qualitative information is useful, quantitative data is essential for precise process control, such as determining the exact volume of solvent needed for recrystallization to maximize yield without premature precipitation.

Gold-Standard Protocol: Quantitative Solubility Determination by the Shake-Flask Method

The Shake-Flask method is considered the most reliable technique for determining thermodynamic equilibrium solubility.[8][9] The protocol described below is a self-validating system designed for high accuracy and reproducibility.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to achieve phase equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is measured analytically.

Workflow for Shake-Flask Solubility Determination

Caption: Experimental workflow for the Shake-Flask method.

Detailed Experimental Protocol

-

Preparation: a. Add an excess amount of 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone to a series of glass vials. "Excess" is critical; enough solid should be added to ensure a visible slurry remains at the end of the experiment, confirming saturation.[8] b. Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation. Prepare each solvent condition in triplicate for statistical validity.

-

Equilibration: a. Place the vials in a thermostatically controlled shaker bath (e.g., 25°C ± 0.5°C). b. Agitate the vials for a predetermined period, typically 24 to 48 hours. The goal is to ensure thermodynamic equilibrium is reached.[10] For novel systems, it is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is no longer increasing.

-

Phase Separation: a. Remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least one hour to allow solid particles to settle.[8] b. Causality: This step prevents premature clogging of the filter. c. Carefully draw the supernatant using a syringe and filter it through a chemically compatible, low-binding syringe filter (e.g., 0.45 µm PTFE) into a clean vial. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.

-

Analysis: a. Accurately dilute a known volume of the clear filtrate with the appropriate mobile phase or solvent to fall within the linear range of the analytical calibration curve. b. Analyze the diluted sample using a pre-validated analytical method (UV-Vis or HPLC, see Section 5.0).

Analytical Quantification of Solute Concentration

The choice of analytical technique is crucial for accuracy. While UV-Vis spectroscopy is rapid, HPLC offers superior specificity and is the preferred method when interferences are possible.

Method 1: UV-Vis Spectroscopy

-

Principle: Based on the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte.[11] This method is fast and suitable for high-throughput screening.[12]

-

Protocol:

-

Determine the wavelength of maximum absorbance (λ_max) for the compound in the chosen solvent.

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard at λ_max and construct a calibration curve (Absorbance vs. Concentration).

-

Measure the absorbance of the diluted filtrate and determine its concentration using the calibration curve.

-

-

Trustworthiness: This method is reliable only if the compound is pure and no other components in the solution absorb at the chosen wavelength.[11] The linearity of the calibration curve must be established (R² > 0.995).

Method 2: High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC physically separates the compound of interest from potential impurities or degradants before quantification, providing a highly accurate and specific measurement.

-

Protocol:

-

Develop a stability-indicating HPLC method (e.g., reverse-phase C18 column with a suitable mobile phase of acetonitrile/water).

-

Prepare and run a series of standard solutions to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted filtrate and integrate the peak area corresponding to the compound.

-

Calculate the concentration from the calibration curve.

-

-

Expertise: HPLC is the authoritative choice as it validates sample integrity. A peak purity analysis (e.g., using a photodiode array detector) can confirm that the measured peak corresponds solely to the target compound.

Caption: Decision workflow for analytical method selection.

Conclusion

The solubility of 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone is a multi-faceted property dictated by its unique molecular structure. While qualitative data indicates good solubility in common polar aprotic and protic organic solvents like DCM, ethyl acetate, and methanol, precise process control necessitates quantitative measurement. The detailed shake-flask protocol and subsequent HPLC analysis provided in this guide represent a robust, self-validating framework for obtaining high-quality, reliable solubility data. Adherence to these principles will empower researchers and process chemists to make informed decisions, leading to the development of more efficient, reproducible, and scalable synthetic routes for Efavirenz and other related APIs.

References

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). [Link]

-

National Institutes of Health (NIH). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

Solubility of Things. Spectroscopic Techniques. [Link]

-

Chinese Pharmaceutical Journal. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2016). [Link]

-

PubChem. 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone. [Link]

-

Mol-Instincts. 1-(2-AMINO-5-CHLOROPHENYL)-2,2,2-TRIFLUOROETHANONE 154598-53-5 wiki. [Link]

-

ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]

-

Scientific Research Publishing. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. (2015). [Link]

-

ResearchGate. How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. (2017). [Link]

-

SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. (2012). [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ResearchGate. Practical Aspects of Solubility Determination in Pharmaceutical Preformulation. [Link]

-

Patsnap. Synthetic method of efavirenz key intermediate. [Link]

-

PubChem. 1-(2-Amino-5-chlorophenyl)ethanone. [Link]

-

Der Pharma Chemica. Synthesis of Efavirenz by an innovative cost effective cyclisation process. (2015). [Link]

-

Drug Synthesis Database. Efavirenz Synthesis. [Link]

-

ResearchGate. Synthesis of Efavirenz by an innovative cost effective cyclisation process. (2020). [Link]

-

World Health Organization (WHO). EFAVIRENZ (EFAVIRENZUM) Draft proposal for revision in The International Pharmacopoeia. (2023). [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 1-(2-AMINO-5-CHLOROPHENYL)-2,2,2-TRIFLUOROETHANONE | 154598-53-5 [chemicalbook.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Efavirenz, L-743725((+)-enantiomer), DMP-266, L-741211(racemate), L-743726, Stocrin, Sustiva-药物合成数据库 [drugfuture.com]

- 5. 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone | C8H5ClF3NO | CID 10987882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(2-AMINO-5-CHLOROPHENYL)-2,2,2-TRIFLUOROETHANONE CAS#: 154598-53-5 [m.chemicalbook.com]

- 7. cdn.who.int [cdn.who.int]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. enamine.net [enamine.net]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone, a key intermediate in the synthesis of pharmacologically significant compounds such as the non-nucleoside reverse transcriptase inhibitor, Efavirenz. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide delves into the solid-state conformation determined by single-crystal X-ray diffraction, details a robust synthetic protocol, and discusses the compound's spectroscopic characteristics and potential for further derivatization.

Introduction

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone, also known as 4-chloro-2-(trifluoroacetyl)aniline, is a substituted acetophenone with the chemical formula C₈H₅ClF₃NO.[1][2] Its molecular structure is characterized by a trifluoroacetyl group and an amino group positioned ortho to each other on a 4-chlorinated benzene ring.[3] This unique arrangement of functional groups, particularly the electron-withdrawing trifluoroacetyl moiety and the nucleophilic amino group, makes it a versatile building block in organic synthesis.[3] Its primary significance lies in its role as a crucial precursor for the synthesis of Efavirenz, a widely used antiretroviral medication.[4] A thorough understanding of its three-dimensional structure and conformational preferences is paramount for optimizing reaction conditions, designing novel analogs, and exploring its broader potential in medicinal chemistry.

Molecular Structure and Solid-State Conformation

The definitive three-dimensional arrangement of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone in the solid state has been elucidated by single-crystal X-ray diffraction. The crystallographic data, deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 1941290, provides invaluable insights into its molecular geometry and intermolecular interactions.

The crystal structure reveals a largely planar conformation of the molecule. The trifluoroacetyl group is nearly coplanar with the phenyl ring, a conformation likely stabilized by the formation of an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and the carbonyl oxygen. This intramolecular interaction creates a six-membered pseudo-ring, which contributes to the rigidity of the molecule in the solid state.

The bond lengths and angles within the molecule are largely within the expected ranges for similar substituted acetophenones. The carbon-fluorine bonds of the trifluoromethyl group are, as expected, short and strong. The crystal packing is characterized by intermolecular hydrogen bonds involving the second hydrogen atom of the amino group and the carbonyl oxygen of an adjacent molecule, leading to the formation of hydrogen-bonded chains within the crystal lattice.

Below is a summary of key crystallographic data:

| Parameter | Value |

| Chemical Formula | C₈H₅ClF₃NO |

| CCDC Deposition Number | 1941290 |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 12.7307 |

| b (Å) | 9.0363 |

| c (Å) | 7.4742 |

| β (°) | 100.924 |

Note: The detailed bond lengths, bond angles, and torsion angles can be obtained from the full crystallographic information file (CIF) corresponding to CCDC 1941290.

Caption: Molecular structure of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone.

Synthesis Protocol

The synthesis of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone, particularly as its hydrochloride salt, is well-documented.[5][6] The following protocol is a robust method for its preparation, which involves a multi-step sequence starting from p-chloroaniline. The final step describes the liberation of the free base from its hydrochloride salt.

Caption: Workflow for the synthesis of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone.

Experimental Procedure:

Step 1: Synthesis of 4-Chloro-N-pivaloyl aniline

-

To a solution of p-chloroaniline in a suitable aprotic solvent (e.g., dichloromethane or toluene), add a base such as triethylamine or pyridine.

-

Cool the mixture in an ice bath.

-

Slowly add pivaloyl chloride dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Work up the reaction by washing with water, dilute acid, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-N-pivaloyl aniline.

Step 2: Synthesis of N-(4-chloro-2-trifluoroacetylphenyl)pivalamide

-

Dissolve 4-chloro-N-pivaloyl aniline in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add n-butyllithium dropwise to deprotonate the position ortho to the pivalamido group.

-

After stirring for a period at low temperature, add ethyl trifluoroacetate dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Synthesis of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate

-

Dissolve the N-(4-chloro-2-trifluoroacetylphenyl)pivalamide in a mixture of an alcohol (e.g., methanol) and concentrated hydrochloric acid.[1]

-

Heat the mixture to reflux for several hours to effect the deprotection of the pivaloyl group.

-

Cool the reaction mixture, which should result in the precipitation of the hydrochloride salt.

-

Collect the solid by filtration, wash with a cold solvent, and dry to obtain 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate.[1]

Step 4: Preparation of 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone (Free Base)

-

Dissolve the hydrochloride salt in water.

-

Slowly add a mild aqueous base, such as sodium bicarbonate solution, with stirring until the pH is neutral to slightly basic.

-

The free base will precipitate out of the solution.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield the title compound.

Spectroscopic Characterization

While detailed experimental spectra for the free base are not widely available in peer-reviewed literature, the structural features of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone suggest key spectroscopic signatures.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amino protons. The aromatic protons will likely appear as a set of multiplets in the aromatic region (typically 6.5-8.0 ppm). The chemical shifts and coupling patterns will be influenced by the positions of the chloro, amino, and trifluoroacetyl substituents. The amino protons are expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms. The carbonyl carbon of the ketone will be significantly downfield. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have chemical shifts determined by the electronic effects of the substituents.

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule.[7] It is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is characteristic of the trifluoroacetyl group.[8][9]

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching vibrations of the amino group (typically in the range of 3300-3500 cm⁻¹). A strong carbonyl (C=O) stretching vibration is expected around 1680-1700 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group will also be prominent, typically appearing as strong absorptions in the region of 1100-1300 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (223.58 g/mol ).[2] The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the molecular ion peak). Fragmentation patterns would likely involve the loss of the trifluoromethyl group and other characteristic fragments.

Potential Applications and Future Directions

The primary established application of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone is as a key intermediate in the synthesis of Efavirenz. However, its rich chemical functionality suggests potential for the development of a broader range of biologically active molecules. The class of 2'-aminoacetophenones is known to be a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

The presence of the trifluoromethyl group can enhance metabolic stability and cell membrane permeability of drug candidates. The amino and ketone functionalities provide reactive handles for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening. Future research could explore the synthesis of novel heterocyclic compounds, Schiff bases, and other derivatives from this versatile starting material and evaluate their therapeutic potential.

Conclusion

References

Sources

- 1. CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate - Google Patents [patents.google.com]

- 2. 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone | C8H5ClF3NO | CID 10987882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone [lgcstandards.com]

- 5. CN101844990B - Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate - Google Patents [patents.google.com]

- 6. 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride | 173676-59-0 [chemicalbook.com]

- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. biophysics.org [biophysics.org]

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone material safety data sheet (MSDS)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone, a key chemical intermediate in pharmaceutical synthesis. The information presented herein is intended to support laboratory safety, inform experimental design, and highlight its applications in medicinal chemistry.

Section 1: Chemical Identity and Physicochemical Properties

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone is a fluorinated aromatic ketone. The presence of an amino group, a chloro substituent, and a trifluoromethyl moiety makes it a versatile building block in organic synthesis.[1][2]

| Property | Value | Source |

| CAS Number | 154598-53-5 | [2] |

| Molecular Formula | C₈H₅ClF₃NO | [2] |

| Molecular Weight | 223.58 g/mol | [2] |

| IUPAC Name | 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone | [2] |

| Synonyms | 4-Chloro-2-trifluoroacetylaniline, 2'-Amino-5'-chloro-2,2,2-trifluoroacetophenone | [2] |

| Appearance | White to yellow powder or crystals | [3] |

| Melting Point | 95-97 °C | |

| Boiling Point | 282.279 °C at 760 mmHg | |

| Storage Temperature | Room temperature; -20°C for long-term storage | [3] |

Section 2: Hazard Identification and Safety Precautions

The hydrochloride salt of 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone is classified as a warning-level hazard.[3]

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator is recommended.

Section 3: First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Section 4: Handling, Storage, and Disposal

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

For long-term storage, a temperature of -20°C is recommended.[3]

Disposal:

-

Dispose of waste and residues in accordance with local, state, and federal regulations. This material may be disposed of by incineration or in a licensed chemical waste disposal facility.

Section 5: Firefighting Measures and Accidental Release

Firefighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion. These may include carbon oxides, nitrogen oxides, hydrogen chloride gas, and hydrogen fluoride.

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 2).

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up the spilled solid and place it in a suitable container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.

Section 6: Reactivity and Stability

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.

Section 7: Applications in Drug Development

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone is a crucial intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz, which is used in the treatment of HIV/AIDS.

The unique structural features of this molecule, particularly the trifluoromethyl group, are of significant interest in medicinal chemistry. The incorporation of fluorine can enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The 2-aminoacetophenone core is a versatile scaffold for the synthesis of various heterocyclic compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[4]

Below is a diagram illustrating the role of 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone in a generalized synthetic pathway.

Caption: Synthetic pathway overview.

Section 8: Experimental Protocols

The following is a generalized, illustrative protocol for the synthesis of 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone. Note: This is a conceptual workflow and should be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: N-acylation of 4-chloroaniline

-

In a reaction vessel under an inert atmosphere, dissolve 4-chloroaniline in a suitable aprotic solvent (e.g., dichloromethane).

-

Cool the solution to 0°C.

-

Slowly add trifluoroacetic anhydride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Fries Rearrangement

-

To the crude N-acylated product from Step 1, add a Lewis acid catalyst (e.g., aluminum chloride) at a controlled temperature.

-

Heat the mixture to promote the rearrangement. The reaction temperature and time will need to be optimized.

-

Monitor the formation of the desired product by TLC or HPLC.

-

After the reaction is complete, carefully quench the reaction mixture by pouring it onto ice.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography or recrystallization to obtain 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone.

Caption: Illustrative synthesis workflow.

References

-

PubChem. 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone. [Link]

Sources

The Emergence of a Key Pharmaceutical Building Block: A Technical Guide to 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone

Introduction: In the landscape of modern medicinal chemistry, the synthesis of complex pharmaceutical agents often relies on the availability of versatile and highly functionalized intermediates. 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone, a substituted acetophenone, stands as a pivotal example of such a building block. Its significance is inextricably linked to the development of Efavirenz, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV/AIDS. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of this crucial intermediate, tailored for researchers, scientists, and professionals in drug development.

Historical Context and Discovery: A Tale of Antiviral Innovation

The history of 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone is not one of isolated discovery but rather a narrative embedded within the urgent search for effective HIV therapies in the late 20th century. Its emergence is a direct consequence of the extensive research and development efforts that led to the discovery of Efavirenz by DuPont Pharmaceuticals.

The initial synthesis and disclosure of this compound appear in patents filed in the mid-1990s concerning the development of a new class of benzoxazinones as HIV reverse transcriptase inhibitors. While a specific "eureka" moment for the intermediate itself is not chronicled, its creation was a rational step in the molecular architecture of what would become Efavirenz. The trifluoroacetyl group and the substituted aniline are key pharmacophoric elements, and their combination in this intermediate provided an efficient pathway to the final drug substance.

Physicochemical and Spectroscopic Data

Accurate characterization of 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone is paramount for its use in pharmaceutical synthesis, ensuring purity and identity.

| Property | Value | Source |

| CAS Number | 154598-53-5 | [1] |

| Molecular Formula | C₈H₅ClF₃NO | [2] |

| Molecular Weight | 223.58 g/mol | [2] |

| Appearance | Yellow solid | [3] |

| Storage Temperature | -20°C Freezer | [3] |

While detailed spectroscopic data is often proprietary, a crystallographic study of 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethan-1-one has been published, providing definitive structural confirmation.[4] The availability of comprehensive analytical data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, is crucial for lot-to-lot consistency in a GMP environment. Commercial suppliers of this intermediate typically provide a detailed Certificate of Analysis with this information.[5]

Synthetic Pathways: A Strategic Approach to a Key Intermediate

The synthesis of 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone has been approached through several strategic routes, primarily focusing on efficiency, scalability, and purity. The most common methods originate from readily available starting materials, such as p-chloroaniline.

Method 1: Multi-step Synthesis from p-Chloroaniline

One of the well-documented synthetic routes involves a multi-step process starting with the acylation of p-chloroaniline to protect the amino group, followed by a trifluoroacetylation and subsequent deprotection.

Experimental Protocol:

-

Protection of the Amino Group: p-Chloroaniline is reacted with an acylating agent (e.g., pivaloyl chloride) to form the corresponding amide. This step is crucial to direct the subsequent trifluoroacetylation to the desired ortho position and to prevent side reactions.

-

Trifluoroacetylation: The protected aniline derivative is then subjected to trifluoroacetylation. A common method involves reaction with ethyl trifluoroacetate in the presence of a strong base like n-butyllithium. This step introduces the key trifluoroacetyl group.

-

Deprotection and Salt Formation: The protecting group is removed under acidic conditions, which concurrently protonates the aniline to form the hydrochloride salt, often isolated as a hydrate. This acidic workup facilitates purification and enhances the stability of the final compound.

This synthetic approach is advantageous for its control over regioselectivity and the ability to produce a high-purity product.

Logical Relationship Diagram: Multi-step Synthesis

Caption: Workflow for the Friedel-Crafts acylation synthesis.

The Role in Efavirenz Synthesis

The paramount importance of 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone lies in its role as a key precursor to Efavirenz. The subsequent synthetic steps typically involve the addition of a cyclopropylacetylene moiety to the ketone, followed by cyclization to form the characteristic benzoxazinone ring system of Efavirenz. The stereochemistry of the tertiary alcohol formed during the addition of the cyclopropylacetylene is critical for the final biological activity of Efavirenz.

Conclusion and Future Outlook

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone is a testament to the enabling power of chemical synthesis in the development of life-saving medicines. Its history is a reflection of the rapid innovation in antiretroviral therapy, and its synthesis showcases the strategic application of organic chemistry principles to achieve complex molecular targets. As the landscape of HIV treatment continues to evolve, the demand for efficient and cost-effective syntheses of key intermediates like this one will remain a priority for the pharmaceutical industry. Further research may focus on developing greener and more atom-economical synthetic routes to this vital building block.

References

Sources

Unlocking the Potential of 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the potential research applications for the versatile building block, 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone (CAS 154598-53-5). Possessing a unique combination of a reactive o-aminoaryl ketone, a metabolically robust trifluoromethyl group, and a strategically placed chlorine atom, this compound represents a rich scaffold for innovation in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to provide a strategic roadmap for researchers, grounded in established chemical principles and forward-looking applications. We will delve into high-potential research avenues, complete with detailed synthetic protocols, mechanistic insights, and data-driven rationales to guide your experimental design.

Core Compound Analysis: A Strategic Overview

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone is a yellow solid with a molecular weight of 223.58 g/mol .[1] Its structure is notable for three key features that drive its synthetic versatility and potential applications: the 2-aminoaryl ketone moiety, the trifluoromethyl group, and the chlorine substituent on the aromatic ring.

The 2-aminoaryl ketone functionality is a classical precursor for a wide array of heterocyclic ring systems. The presence of the amine and ketone groups in an ortho relationship facilitates cyclocondensation reactions, providing access to privileged scaffolds in medicinal chemistry.

The trifluoromethyl (CF3) group is a cornerstone of modern drug design.[2] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, binding affinity, and cell permeability.[2] The CF3 group's resistance to oxidative metabolism by cytochrome P450 enzymes can lead to improved pharmacokinetic profiles.[2]

The chlorine atom at the 5-position of the phenyl ring offers an additional point for modification and can influence the electronic properties of the entire molecule, potentially impacting its biological activity and reactivity.

Medicinal Chemistry: High-Potential Research Areas

The primary and most immediate research opportunities for 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone lie in the discovery of novel therapeutic agents.

Antiretroviral Drug Discovery: Beyond Efavirenz

This compound is a known key intermediate in the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV.[3] This established role provides a strong foundation for exploring the synthesis of novel NNRTI analogues. The core benzoxazinone structure of Efavirenz is formed by cyclization of the amino alcohol derived from our title compound.[4]

Research Directive: Synthesize a library of Efavirenz analogues by modifying the cyclizing agent or by performing reactions on the aniline nitrogen prior to cyclization. The goal is to develop compounds with improved resistance profiles, reduced CNS side effects, or enhanced potency against mutant HIV strains.

Experimental Protocol: Synthesis of a Benzoxazinone Core

This protocol outlines a general procedure for the cyclization step to form the benzoxazinone ring system, a key feature of Efavirenz.

Materials:

-

(S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol (the amino alcohol precursor)

-

Triphosgene

-

Potassium bicarbonate

-

Dichloromethane

-

Methanol

Procedure:

-

Dissolve the amino alcohol precursor (1 equivalent) in dichloromethane at 20-25°C.

-

Cool the reaction mixture to 10°C.

-

Add an aqueous solution of potassium bicarbonate (1.5 equivalents).

-

Add a solution of triphosgene (0.7 equivalents) in dichloromethane dropwise over 45-75 minutes, maintaining the temperature between 10-25°C.

-

Stir the reaction mixture for 60 minutes at 25-30°C.

-

Quench the reaction with methanol.

-

Proceed with aqueous workup and recrystallization to isolate the benzoxazinone product.[1]

Synthesis of Quinolines: A Gateway to Diverse Bioactivities

The Friedländer annulation is a powerful and straightforward method for the synthesis of quinolines from 2-aminoaryl ketones.[4][5] Quinolines are a prominent class of heterocycles with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[6][7][8] The incorporation of a trifluoromethyl group into the quinoline scaffold is of particular interest, as these derivatives have shown promise as antiepileptic and analgesic agents that act as sodium channel blockers.[2][9]

Research Directive: Utilize 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone in the Friedländer synthesis with a variety of α-methylene carbonyl compounds to generate a library of novel trifluoromethyl-substituted quinolines. Screen these compounds for anticonvulsant, analgesic, and anticancer activities.

Experimental Protocol: Visible-Light-Driven Friedländer Synthesis of a Trifluoromethyl Quinoline

This protocol details a modern, environmentally friendly approach to the Friedländer synthesis.

Materials:

-

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone (1 mmol)

-

α-Methylene carbonyl compound (e.g., ethyl acetoacetate) (1.5 mmol)

-

Fluorescein (0.5 mol%)

-

Ethanol (3 mL)

-

12W White LED light source

Procedure:

-

Combine 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone, the α-methylene carbonyl compound, and fluorescein in ethanol in a suitable reaction vessel.

-

Stir the mixture at room temperature under irradiation with a 12W white LED.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture and wash with water.

-

Recrystallize the crude solid from ethanol to yield the pure quinoline product.[10]

DOT Diagram: Friedländer Synthesis Workflow

Caption: Workflow for the visible-light-driven Friedländer synthesis.

Benzodiazepine Scaffolds: Targeting the Central Nervous System

Benzodiazepines are a well-established class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[11] The classical synthesis of 1,5-benzodiazepines involves the condensation of an o-phenylenediamine with a ketone. While our title compound is not a diamine, its amino group can be readily modified to incorporate a second nitrogen atom, or it can be used to synthesize 1,4-benzodiazepine derivatives. The presence of the trifluoromethyl group could lead to novel benzodiazepines with altered potency and pharmacokinetic profiles. Furthermore, some substituted triazolo[4,3-a][2][6]benzodiazepines have demonstrated promising anticancer activity.[11]

Research Directive: Develop synthetic routes to novel trifluoromethyl-substituted benzodiazepines. This could involve, for example, the reduction of a nitro group introduced at the 2-position of a precursor, followed by condensation with a ketone. Alternatively, explore multi-step syntheses to construct 1,4-benzodiazepine ring systems. The resulting compounds should be screened for CNS activity and anticancer properties.

Materials Science: Exploring Novel Polymers

The unique electronic and structural features of 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone also make it an intriguing candidate for the synthesis of advanced materials.

High-Performance Fluorinated Polyamides

Aromatic polyamides are known for their excellent thermal stability and mechanical properties. The incorporation of trifluoromethyl groups into the polymer backbone can enhance solubility, optical transparency, and thermal stability, while also lowering the refractive index.[12] The amino group of our title compound provides a handle for polymerization with dicarboxylic acids or their derivatives to form polyamides.

Research Directive: Synthesize a series of novel fluorinated polyamides by reacting 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone with various aromatic and aliphatic diacyl chlorides. The resulting polymers should be characterized for their thermal properties (glass transition temperature, thermal decomposition temperature), solubility in organic solvents, and optical properties (transparency, refractive index). The ketone functionality could also be used for post-polymerization modification or as a site for cross-linking.

DOT Diagram: Polyamide Synthesis and Characterization

Caption: Synthesis and characterization workflow for fluorinated polyamides.

Safety and Handling

While a comprehensive toxicological profile is not available, GHS hazard statements for 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers should handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone is a compound of significant untapped potential. Its strategic combination of reactive functional groups and fluorine substitution makes it a valuable starting point for the development of novel pharmaceuticals and advanced materials. This guide has outlined several promising research avenues, complete with the rationale and experimental frameworks to initiate these investigations. It is our hope that this document will serve as a catalyst for new discoveries and innovations based on this versatile chemical scaffold.

References

- 1. dev.klivon.com [dev.klivon.com]

- 2. Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(2-AMINO-5-CHLOROPHENYL)-2,2,2-TRIFLUOROETHANONE | 154598-53-5 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Different biological activities of quinoline [wisdomlib.org]

- 7. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamscience.com [benthamscience.com]

- 9. scholars.georgiasouthern.edu [scholars.georgiasouthern.edu]

- 10. Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scialert.net [scialert.net]

- 12. mdpi.com [mdpi.com]

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone: A Comparative Analysis of the Hydrochloride Salt and Free Base Forms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract